tert-Butyl (3-amino-4-fluorophenyl)carbamate
Overview
Description
tert-Butyl (3-amino-4-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H15FN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-amino-4-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and coupled aromatic compounds. These products can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
tert-Butyl (3-amino-4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino and fluorophenyl groups upon metabolic activation. These groups can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-amino-3-fluorophenyl)carbamate
- tert-Butyl (2-amino-4-fluorophenyl)carbamate
- tert-Butyl (4-fluorophenyl)carbamate
Uniqueness
tert-Butyl (3-amino-4-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorophenyl groups, which can influence its reactivity and interactions with biological targets. This distinct structure allows for selective modifications and applications in various fields .
Biological Activity
tert-Butyl (3-amino-4-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a tert-butyl group, an amino group, and a fluorophenyl moiety, positions it as a versatile building block for various pharmacological applications.
- Molecular Formula : C₁₁H₁₄FN₂O₂
- Molecular Weight : Approximately 226.25 g/mol
- Functional Groups : Carbamate, amino, and fluorine substituent
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It may act as a prodrug, releasing active components that modulate enzyme or receptor activity, which is crucial for therapeutic effects in treating conditions such as neurological disorders and inflammatory diseases.
1. Enzyme Mechanisms and Protein-Ligand Interactions
Research indicates that this compound is effective in studying enzyme mechanisms and protein-ligand interactions. It serves as a useful tool for understanding the dynamics of drug-target interactions in biological systems.
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interactions with pathways involved in tumor growth regulation. For instance, it has been shown to inhibit certain tumor growth pathways, making it a candidate for further investigation in cancer therapeutics.
3. Neuroprotective Effects
The compound is being explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-Butyl (2-amino-4-fluorophenyl)carbamate | Different amino position | Potentially different biological activity |
Tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate | Chloro substituent | Enhanced antibacterial activity |
This compound | Fluorine at 4-position | Distinct pharmacological effects |
This comparative analysis underscores how minor structural changes can significantly influence biological activity, receptor binding profiles, and therapeutic potential.
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFNJRUKTFGZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472882 | |
Record name | tert-Butyl (3-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361548-95-0 | |
Record name | tert-Butyl (3-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-amino-4-fluorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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